N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
DMQX is a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. By binding to the receptor, DMQX prevents the activation of the receptor by glutamate, thereby blocking the excitatory effects of the neurotransmitter. This mechanism of action is believed to underlie the potential therapeutic effects of DMQX in neurological and psychiatric disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity, suggesting a potential therapeutic role in epilepsy. DMQX has also been shown to reduce depressive-like behavior in animal models, suggesting a potential role in the treatment of depression. Additionally, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of addiction.
Advantages and Limitations for Lab Experiments
DMQX has several advantages for use in lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor without affecting other neurotransmitter systems. Additionally, DMQX has a long half-life, which allows for sustained blockade of the receptor. However, DMQX has several limitations for use in lab experiments. It is a relatively large molecule, which can limit its ability to cross the blood-brain barrier. Additionally, DMQX has a relatively low solubility in water, which can limit its use in certain experimental protocols.
Future Directions
There are several possible future directions for research on DMQX. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing novel analogs of DMQX with improved pharmacological properties. Additionally, future research could explore the potential therapeutic applications of DMQX in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, future research could explore the potential use of DMQX as a tool for investigating the role of the AMPA receptor in the brain.
Conclusion
DMQX is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Its mechanism of action involves blocking the excitatory effects of glutamate, which is believed to underlie its therapeutic effects. DMQX has several advantages for use in lab experiments, but also has several limitations. Possible future directions for research on DMQX include optimizing the synthesis method, developing novel analogs, exploring new therapeutic applications, and investigating its use as a research tool.
Synthesis Methods
DMQX can be synthesized using a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the quinoxaline ring. The resulting compound is then reacted with 4-methylpiperidine-1-carbothioamide to yield DMQX. The final product can be purified using column chromatography.
Scientific Research Applications
DMQX has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including epilepsy, depression, and addiction. In animal studies, DMQX has been shown to block the excitatory effects of glutamate, which is believed to play a key role in the development and progression of these disorders.
properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-11-6-8-21(9-7-11)17(22)20-14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJYEQAQWEQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=CC3=NC(=C(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.